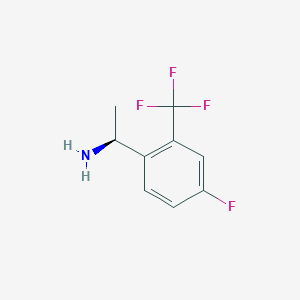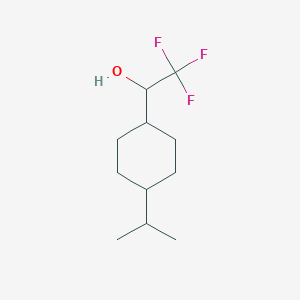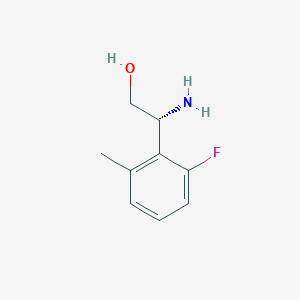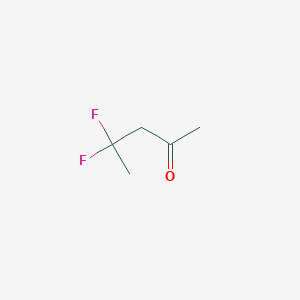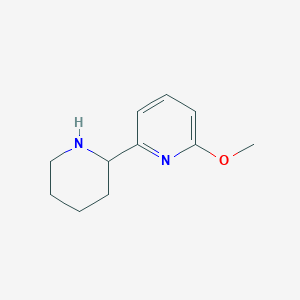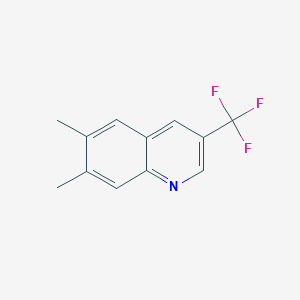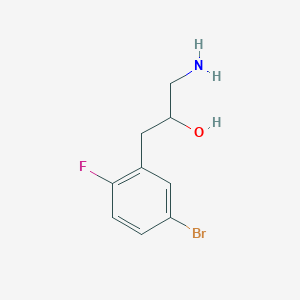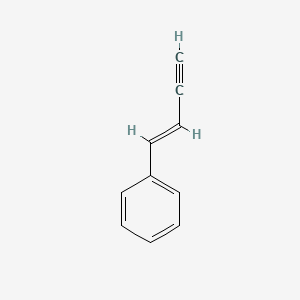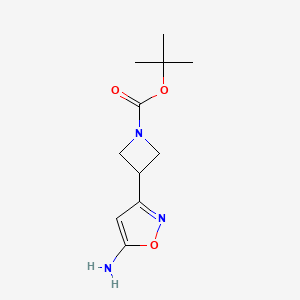
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of difluorophenyl and difluoroethanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of malonic acid in the presence of pyridine and piperidine to yield the intermediate product, which is then converted to the desired amine through further reactions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as CBS asymmetric reduction reactions, is common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and toluene. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce various reduced forms of the compound .
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events . The compound’s effects are mediated through reversible binding to its target receptors, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticagrelor: A well-known P2Y12 receptor antagonist with a similar difluorophenyl group.
3,4-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, used in various chemical reactions.
2-Amino-4-(3,4-difluorophenyl)thiazole: A compound with similar structural features, studied for its biological activities.
Uniqueness
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of difluorophenyl and difluoroethanamine groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-2,2-difluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHXCCAWPWVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
